molecular formula C23H26N2O5 B4511540 benzyl {1-[(3,5-dimethylphenoxy)acetyl]-3-oxo-2-piperazinyl}acetate

benzyl {1-[(3,5-dimethylphenoxy)acetyl]-3-oxo-2-piperazinyl}acetate

Cat. No. B4511540
M. Wt: 410.5 g/mol
InChI Key: RMIQULQHLGFRKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related piperazine derivatives involves multi-step reactions starting from simple precursors. For example, the synthesis of cyclic dipeptides, which share structural motifs with the compound , uses a stepwise construction of the piperazine ring from different molecular fragments. Such processes typically involve reactions with substituted anilines, haloacetyl chlorides, and benzylamine to yield cyclic dipeptides of the piperazine type, indicating a versatile approach to synthesizing complex piperazine derivatives (Acosta Quintero et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds, such as cyclic dipeptides derived from piperazine, has been detailed through crystallographic studies. These compounds often exhibit a boat conformation of the piperazine ring and are linked into three-dimensional frameworks via hydrogen bonds. The detailed analysis of these structures provides insights into the spatial arrangement and potential reactivity of the benzyl {1-[(3,5-dimethylphenoxy)acetyl]-3-oxo-2-piperazinyl}acetate molecule (Acosta Quintero et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of piperazine derivatives can be influenced by the presence of substituents on the piperazine ring and adjacent molecular frameworks. For instance, the introduction of different functional groups through reactions with haloacetyl chlorides or the process of ring closure and substitution reactions can significantly affect the molecule's chemical behavior and interactions (Acosta Quintero et al., 2018).

Physical Properties Analysis

The physical properties of such complex molecules, including solubility, melting points, and crystalline form, can be influenced by their molecular structure and the nature of their substituents. While specific data on "benzyl {1-[(3,5-dimethylphenoxy)acetyl]-3-oxo-2-piperazinyl}acetate" are not available, related compounds' study suggests that slight modifications in the molecular structure can lead to significant changes in these physical properties.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are crucial for understanding the potential applications of these compounds. The synthesis and modification of piperazine derivatives aim to enhance their chemical properties for specific applications, such as inhibitors in biochemical pathways (Acosta Quintero et al., 2018).

properties

IUPAC Name

benzyl 2-[1-[2-(3,5-dimethylphenoxy)acetyl]-3-oxopiperazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-16-10-17(2)12-19(11-16)29-15-21(26)25-9-8-24-23(28)20(25)13-22(27)30-14-18-6-4-3-5-7-18/h3-7,10-12,20H,8-9,13-15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIQULQHLGFRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)N2CCNC(=O)C2CC(=O)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl {1-[(3,5-dimethylphenoxy)acetyl]-3-oxo-2-piperazinyl}acetate
Reactant of Route 2
Reactant of Route 2
benzyl {1-[(3,5-dimethylphenoxy)acetyl]-3-oxo-2-piperazinyl}acetate
Reactant of Route 3
benzyl {1-[(3,5-dimethylphenoxy)acetyl]-3-oxo-2-piperazinyl}acetate
Reactant of Route 4
benzyl {1-[(3,5-dimethylphenoxy)acetyl]-3-oxo-2-piperazinyl}acetate
Reactant of Route 5
benzyl {1-[(3,5-dimethylphenoxy)acetyl]-3-oxo-2-piperazinyl}acetate
Reactant of Route 6
benzyl {1-[(3,5-dimethylphenoxy)acetyl]-3-oxo-2-piperazinyl}acetate

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